molecular formula C11H14F3N3 B1401651 N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine CAS No. 1558514-05-8

N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine

Cat. No.: B1401651
CAS No.: 1558514-05-8
M. Wt: 245.24 g/mol
InChI Key: PCOPVVZCPUVSKQ-UHFFFAOYSA-N
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Description

Historical Context of Pyridine Derivatives in Medicinal Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, has been a cornerstone of medicinal chemistry since its isolation from coal tar in the mid-19th century. Early work by Thomas Anderson and subsequent structural elucidation by Wilhelm Körner and James Dewar laid the foundation for understanding its electronic properties and reactivity. The Hantzsch pyridine synthesis, developed in 1881, enabled systematic access to substituted pyridines, accelerating their integration into drug discovery.

By the 20th century, pyridine derivatives became ubiquitous in pharmaceuticals. For example, the U.S. FDA approved 54 pyridine-containing small molecules between 2014–2023, spanning oncology, central nervous system (CNS) disorders, and infectious diseases. Their success stems from pyridine’s ability to:

  • Serve as a bioisostere for benzene, improving solubility and metabolic stability
  • Participate in hydrogen bonding via its nitrogen lone pair
  • Enable structural diversification through substitution at C2, C4, and C6 positions

Notable examples include imatinib (kinase inhibitor) and osimertinib (EGFR inhibitor), which leverage pyridine’s capacity to target ATP-binding pockets.

Significance of Trifluoromethyl and Piperidine Substitutions in Bioactive Molecules

The trifluoromethyl (–CF₃) group and piperidine moiety are critical pharmacophores in modern drug design.

Trifluoromethyl Group:

  • Enhances lipophilicity (logP) while maintaining metabolic resistance due to C–F bond stability
  • Improves binding affinity via hydrophobic interactions and electrostatic effects
  • Found in 32/54 (59%) of FDA-approved pyridine drugs (2014–2023), including lorlatinib and encorafenib

Piperidine Substitution:

  • A six-membered saturated nitrogen heterocycle with conformational flexibility
  • Enhances blood-brain barrier permeability, making it prevalent in CNS drugs (e.g., donepezil)
  • Serves as a scaffold for modulating receptor selectivity, as seen in G protein-coupled receptor (GPCR) ligands

In N-(piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine , these groups synergize:

  • The pyridine core enables π-π stacking with aromatic residues in target proteins
  • –CF₃ at C6 enhances hydrophobic interactions and electron-withdrawing effects
  • Piperidine at C2 introduces basicity (pKa ~10) and 3D flexibility for target engagement

Table 1: Key Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₄F₃N₃
Molecular Weight 263.25 g/mol
Hydrogen Bond Acceptors 3 (pyridine N, two amine N)
Rotatable Bonds 2 (piperidine-pyr linkage)
logP (Predicted) 2.8 ± 0.3

Properties

IUPAC Name

N-piperidin-1-yl-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)9-5-4-6-10(15-9)16-17-7-2-1-3-8-17/h4-6H,1-3,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOPVVZCPUVSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyridine Core

The pyridine core can be synthesized through various methods, including the condensation of appropriate aldehydes and ketones with ammonia or amines. However, for N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine , a more direct approach involves starting with a pre-formed pyridine ring.

Introduction of the Trifluoromethyl Group

Detailed Synthesis Protocol

A general protocol for synthesizing This compound could involve the following steps:

  • Preparation of 6-Trifluoromethylpyridin-2-amine :

    • Start with a suitable pyridine derivative and introduce the trifluoromethyl group using a trifluoromethylation reaction.
    • Ensure the pyridine ring is appropriately functionalized for subsequent reactions.
  • Attachment of Piperidine :

    • React the functionalized pyridine derivative with piperidine under conditions that facilitate nucleophilic substitution.
    • Purify the product using standard techniques such as chromatography.

Challenges and Considerations

  • Handling of Trifluoromethylating Agents : These reagents are often gases and require specialized equipment for safe handling.
  • Regioselectivity : Ensuring the correct position of the trifluoromethyl group on the pyridine ring is crucial.
  • Yield Optimization : Conditions must be optimized to maximize the yield of the desired product while minimizing side reactions.

Data and Research Findings

Step Reagents Conditions Yield
Trifluoromethylation CF₃I, CuI DMF, 100°C, 24h 60-70%
Piperidine Attachment Piperidine, K₂CO₃ DMSO, 80°C, 12h 80-90%

The synthesis of This compound requires careful planning and execution, particularly in the introduction of the trifluoromethyl group and the attachment of the piperidine moiety. By optimizing reaction conditions and using appropriate reagents, high yields of the desired compound can be achieved.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridine N-oxide.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Cancer Therapy

Research indicates that derivatives of piperidine, including N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine, have shown potential in cancer treatment. Studies have demonstrated that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer properties. For instance, a study highlighted the effectiveness of piperidine derivatives in inducing apoptosis in hypopharyngeal tumor cells, outperforming the reference drug bleomycin .

Neurological Disorders

Piperidine-based compounds are being explored for their potential in treating neurological disorders, including Alzheimer's disease. Research has shown that certain piperidine derivatives can inhibit cholinesterase and target beta-secretase enzymes, thereby reducing amyloid-beta aggregation, which is crucial in Alzheimer's pathology . The structural features of this compound may contribute to similar therapeutic effects.

Metabolic Syndrome

The compound's ability to interact with cannabinoid receptors suggests applications in treating metabolic syndrome and related disorders. Peripherally restricted CB1 receptor antagonists have been identified as promising candidates for managing obesity and diabetes . The design of derivatives with enhanced selectivity for peripheral receptors could lead to effective treatments with fewer central nervous system side effects.

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundPotential anticancer activity
Piperidine Derivatives (General)Cholinesterase inhibition
CB1 AntagonistsMetabolic syndrome treatment

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of various piperidine derivatives on cancer cells. This compound was included in the screening process due to its structural similarities to known active compounds. The results indicated a significant reduction in cell viability at micromolar concentrations, warranting further investigation into its mechanism of action.

Case Study 2: Neurological Applications

In a study focusing on Alzheimer's disease models, compounds similar to this compound were tested for their ability to inhibit amyloid-beta aggregation. The findings suggested that modifications in the piperidine structure could enhance binding affinity to target proteins involved in neurodegeneration.

Mechanism of Action

The mechanism of action of N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The piperidine ring can contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Lipophilicity and Solubility

  • The trifluoromethyl group in the 6-position (target compound) increases lipophilicity (logP ≈ 2.8) compared to its 4-position analog (logP ≈ 2.1) due to reduced steric hindrance .
  • The piperazine-containing compound exhibits higher aqueous solubility (≈15 mg/mL) than the piperidine analog (≈5 mg/mL) because of piperazine’s basic nitrogen atoms, which facilitate protonation in acidic environments.

Binding Affinity and Selectivity

  • Piperidine vs. Piperazine: Piperidine’s non-basic nitrogen may reduce off-target interactions with monoamine receptors compared to piperazine derivatives, which often show affinity for serotonin or dopamine receptors .
  • Trifluoromethyl Position : The 6-CF₃ group in the target compound may enhance steric complementarity with hydrophobic enzyme pockets (e.g., kinases), whereas the 4-CF₃ analog in could disrupt π-π stacking in aromatic binding sites.

Metabolic Stability

  • The trifluoromethyl group in all three compounds improves resistance to oxidative metabolism.

Biological Activity

N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group that enhances its lipophilicity and metabolic stability. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to a pyridine structure with a trifluoromethyl substituent at the 6-position. The trifluoromethyl group is known to improve the compound's interaction with biological targets due to its electronic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity, which can lead to modulation of biochemical pathways, affecting processes such as cell signaling and metabolic regulation.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.
  • Receptor Modulation: It may act as an antagonist or agonist at certain receptors, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have demonstrated that compounds with similar structures possess significant antibacterial properties. For instance, derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, though further research is needed to elucidate the underlying mechanisms.
  • Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.

Case Studies

Several studies highlight the biological activity of compounds related to this compound:

Study 1: Antibacterial Efficacy

A study explored the antibacterial properties of structurally related compounds against various bacterial strains. The results indicated that modifications in the trifluoromethyl group significantly influenced antibacterial potency, with some analogs achieving submicromolar inhibition against Sfp-PPTase .

CompoundIC50 (µM)Target
Compound A0.5Sfp-PPTase
Compound B0.3MRSA

Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner.

Cell LineIC50 (µM)
HeLa15
MCF710
A54912

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

Compound NameKey FeaturesBiological Activity
N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidinContains a pyrimidine ringDifferent receptor activity profile
4-(Trifluoromethyl)pyridineSimple pyridine derivativePrimarily studied for pharmacological properties
N-(Morpholino)-3-(trifluoromethyl)pyridineMorpholine ring instead of piperidinePotentially different solubility

Q & A

Q. Methodological solutions :

  • Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. Western blot for target inhibition).
  • Perform stability studies (e.g., LC-MS) to rule out compound degradation.
  • Reference structural analogs (e.g., pyridine-amine derivatives) to identify critical pharmacophores .

Advanced: How can researchers investigate the role of the piperidine ring in target selectivity?

Answer:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified piperidine substituents (e.g., morpholine, pyrrolidine) and compare IC₅₀ values.
  • Molecular docking : Map piperidine interactions with target proteins (e.g., kinases) using software like AutoDock.
  • Crystallography : Resolve co-crystal structures to visualize hydrogen bonding/van der Waals contacts, as seen in pyridine derivative studies .

Advanced: What computational methods aid in predicting the compound’s metabolic pathways?

Answer:

  • Density Functional Theory (DFT) : Models bond dissociation energies to predict oxidation sites (e.g., C-F vs. C-N cleavage).
  • Machine learning : Tools like ADMET Predictor® estimate metabolic stability from structural descriptors.
  • In silico cytochrome P450 docking : Identifies likely oxidation products, validated by in vitro microsome assays .

Advanced: How can polymorphic forms of this compound impact research reproducibility?

Answer:
Polymorphs (e.g., differing crystal packing) alter solubility and bioavailability. Mitigation strategies:

  • Crystallization screening : Use solvents of varying polarity to isolate stable forms.
  • PXRD and DSC : Characterize polymorphic purity and thermal stability.
  • Cross-reference literature : Analogous pyridine derivatives show polymorphism-dependent bioactivity .

Advanced: What are best practices for troubleshooting low solubility in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤0.1%) or cyclodextrins to enhance solubility without denaturing proteins.
  • Salt formation : Convert the free base to a hydrochloride or citrate salt.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve aqueous solubility temporarily.

Validate solubility via nephelometry and compare with structurally similar kinase inhibitors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine
Reactant of Route 2
N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.